Cas no 163630-07-7 (2,6-Bis(tributylstannyl)pyridine)

2,6-Bis(tributylstannyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Bis(tributylstannyl)pyridine
- tributyl-(6-tributylstannylpyridin-2-yl)stannane
-
- Inchi: 1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;;
- InChI Key: PNEFCJWCBXZDMO-UHFFFAOYSA-N
- SMILES: [Sn](C1C=CC=C(N=1)[Sn](CCCC)(CCCC)CCCC)(CCCC)(CCCC)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
2,6-Bis(tributylstannyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173293-5g |
2,6-Bis(tributylstannyl)pyridine |
163630-07-7 | 95% | 5g |
$785 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296995-100mg |
2,6-Bis(tributylstannyl)pyridine |
163630-07-7 | 98% | 100mg |
¥1056 | 2023-04-15 | |
Alichem | A029168959-5g |
2,6-Bis(tributylstannyl)pyridine |
163630-07-7 | 95% | 5g |
$798.48 | 2022-04-02 | |
Chemenu | CM173293-5g |
2,6-Bis(tributylstannyl)pyridine |
163630-07-7 | 95% | 5g |
$785 | 2022-06-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B855552-100mg |
2,6-Bis(tributylstannyl)pyridine |
163630-07-7 | 95% | 100mg |
¥808.00 | 2022-09-29 |
2,6-Bis(tributylstannyl)pyridine Related Literature
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 2,6-Bis(tributylstannyl)pyridine
Recent Advances in the Application of 2,6-Bis(tributylstannyl)pyridine (CAS: 163630-07-7) in Chemical Biology and Pharmaceutical Research
2,6-Bis(tributylstannyl)pyridine (CAS: 163630-07-7) has emerged as a versatile reagent in chemical biology and pharmaceutical research, particularly in the synthesis of complex heterocyclic compounds and metal-catalyzed cross-coupling reactions. Recent studies highlight its role as a key intermediate in the development of novel therapeutic agents, including anticancer and antimicrobial compounds. This research briefing provides an overview of the latest advancements and applications of this compound, focusing on its chemical properties, synthetic utility, and potential therapeutic implications.
One of the most significant applications of 2,6-Bis(tributylstannyl)pyridine is its use in Stille coupling reactions, which are pivotal for constructing carbon-carbon bonds in drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in synthesizing pyridine-based inhibitors targeting protein kinases involved in cancer progression. The study reported a 70% yield improvement when using this reagent compared to traditional methods, underscoring its synthetic efficiency.
In addition to its synthetic utility, recent research has explored the compound's role in radiopharmaceutical development. A team at MIT utilized 2,6-Bis(tributylstannyl)pyridine as a precursor for labeling pyridine derivatives with radioactive isotopes, such as fluorine-18, for positron emission tomography (PET) imaging. This approach has shown promise in early-stage cancer detection, with preclinical trials demonstrating enhanced imaging resolution and reduced background noise.
Another groundbreaking application involves the compound's use in metal-organic frameworks (MOFs) for drug delivery. Researchers at the University of Cambridge incorporated 2,6-Bis(tributylstannyl)pyridine into MOF structures to create stimuli-responsive carriers for targeted drug release. The study, published in Advanced Materials, reported a 40% increase in drug-loading capacity and improved stability under physiological conditions, making it a promising candidate for personalized medicine.
Despite these advancements, challenges remain in optimizing the compound's reactivity and minimizing toxicity in biological systems. Recent toxicological studies have identified potential concerns regarding tin residue in final pharmaceutical products, prompting the development of new purification protocols. A 2024 Nature Communications paper proposed a novel chromatography-based method that reduces tin contamination to below 0.1 ppm, addressing a critical barrier to clinical translation.
Looking ahead, the integration of 2,6-Bis(tributylstannyl)pyridine with emerging technologies like flow chemistry and artificial intelligence-assisted synthesis design is expected to further expand its applications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its potential in next-generation drug discovery platforms, particularly for neglected tropical diseases and antibiotic-resistant infections.
163630-07-7 (2,6-Bis(tributylstannyl)pyridine) Related Products
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)




